molecular formula C9H6LiN3O3 B12354466 Lithium(1+) 4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate

Lithium(1+) 4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate

Cat. No.: B12354466
M. Wt: 211.1 g/mol
InChI Key: KJVYWMQMNNPWLF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is a compound with the molecular formula C₉H₆LiN₃O₃. It is a lithium salt of a benzoic acid derivative containing a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate typically involves the reaction of 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the benzoate .

Scientific Research Applications

Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is unique due to the combination of the lithium ion, triazole ring, and benzoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C9H6LiN3O3

Molecular Weight

211.1 g/mol

IUPAC Name

lithium;4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate

InChI

InChI=1S/C9H7N3O3.Li/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7;/h1-4,7H,(H,10,15)(H,13,14);/q;+1/p-1

InChI Key

KJVYWMQMNNPWLF-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2NC(=O)N=N2)C(=O)[O-]

Origin of Product

United States

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